molecular formula C23H13Cl4N3O4 B2630397 (Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide CAS No. 522657-47-2

(Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide

Cat. No.: B2630397
CAS No.: 522657-47-2
M. Wt: 537.17
InChI Key: WLVRLLXRXAGLOH-UHFFFAOYSA-N
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Description

(Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes multiple chloro and nitro groups, which contribute to its reactivity and potential utility in synthetic chemistry.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of chloro and nitro groups on biological systems. It can serve as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities.

Industry

In industry, this compound can be used in the production of specialty chemicals, including dyes, agrochemicals, and pharmaceuticals. Its unique structure makes it suitable for various applications requiring specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes may include:

    Nitration: Introduction of nitro groups into the aromatic ring.

    Halogenation: Incorporation of chlorine atoms.

    Coupling Reactions: Formation of the enamide linkage through coupling of cyano and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amines, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of (Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide involves its interaction with molecular targets through its functional groups. The nitro and chloro groups can participate in various chemical interactions, including hydrogen bonding, electrostatic interactions, and covalent bonding. These interactions can modulate the activity of biological targets, leading to specific effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitrophenol: A simpler compound with similar functional groups.

    2-Chloro-4-nitrophenol: Another related compound with a different arrangement of functional groups.

Uniqueness

(Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide is unique due to its complex structure, which includes multiple chloro and nitro groups, as well as a cyano group and an enamide linkage

Properties

IUPAC Name

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13Cl4N3O4/c24-16-5-6-20(21(10-16)30(32)33)29-23(31)15(11-28)7-13-8-18(26)22(19(27)9-13)34-12-14-3-1-2-4-17(14)25/h1-10H,12H2,(H,29,31)/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVRLLXRXAGLOH-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)C=C(C#N)C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13Cl4N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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